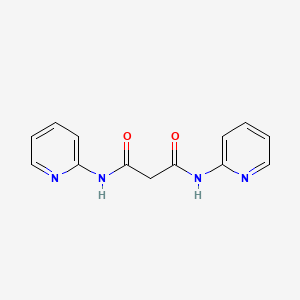

N,N'-Di-pyridin-2-yl-malonamide

Description

Overview of Malonamide (B141969) Scaffolds in Advanced Chemical Systems

Malonamide scaffolds are dicarboxylic acid diamides derived from malonic acid. They are recognized for their structural rigidity and the presence of both hydrogen bond donor (N-H) and acceptor (C=O) sites, making them valuable building blocks in various chemical applications. These scaffolds are not only integral to the synthesis of more complex organic molecules but also exhibit a wide range of biological activities. Furthermore, their ability to form stable complexes with various metal ions has made them crucial in areas such as solvent extraction and the development of novel materials. The fundamental structure of malonamide, CH₂(CONH₂)₂, has been well-characterized, with its crystal structure revealing a monoclinic system where molecules are held together by an extensive network of N-H···O hydrogen bonds. rsc.org This inherent capacity for strong intermolecular interactions is a key feature that underpins the utility of malonamide derivatives in more complex systems.

Significance of Pyridine-Containing Amides in Coordination and Supramolecular Chemistry

The incorporation of pyridine (B92270) rings into amide structures introduces additional functionalities that are of particular interest in coordination and supramolecular chemistry. Pyridine, a heterocyclic aromatic amine, possesses a nitrogen atom with a lone pair of electrons that can readily coordinate to metal ions. This, combined with the hydrogen-bonding capabilities of the amide group, allows for the creation of ligands with tunable electronic and steric properties.

Pyridine-containing amides are known to act as versatile ligands, capable of forming a wide array of coordination complexes with diverse geometries and nuclearities. nih.gov The interplay between the coordination of the pyridyl nitrogen and the hydrogen-bonding interactions of the amide group can direct the self-assembly of molecules into intricate one-, two-, and three-dimensional supramolecular architectures. nih.gov These assemblies have potential applications in areas such as crystal engineering, catalysis, and the development of functional materials with specific optical or magnetic properties. nih.gov The ability of these ligands to form both coordination bonds and hydrogen bonds provides a powerful tool for the rational design of complex chemical systems. researchgate.net

Historical Context of N,N'-Di-pyridin-2-yl-malonamide in Synthetic Chemistry and Materials Science

While the broader families of malonamides and pyridine-amides have a long history in chemistry, the specific compound N,N'-Di-pyridin-2-yl-malonamide (CAS 91803-47-3) has a more recent history of investigation. Its synthesis is typically achieved through the condensation of malonic acid or its derivatives with 2-aminopyridine (B139424). Early interest in this and similar molecules was driven by the desire to create versatile chelating agents for metal ions.

In recent years, research on N,N'-Di-pyridin-2-yl-malonamide and its analogues has intensified, particularly in the field of materials science. Scientists have been exploring its use as a building block for coordination polymers and metal-organic frameworks (MOFs). nih.gov The flexibility of the malonamide linker, combined with the directional coordination of the pyridyl groups, allows for the construction of extended networks with varied topologies and potential applications in gas storage, separation, and catalysis. While a definitive "first synthesis" paper is not readily apparent in the public domain, its CAS number assignment suggests its synthesis and characterization occurred sometime before or around 1985. The ongoing research into its coordination and supramolecular chemistry continues to reveal its potential for creating novel and functional materials.

Structure

3D Structure

Properties

IUPAC Name |

N,N'-dipyridin-2-ylpropanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c18-12(16-10-5-1-3-7-14-10)9-13(19)17-11-6-2-4-8-15-11/h1-8H,9H2,(H,14,16,18)(H,15,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLWEQJHAOUCQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)CC(=O)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N,n Di Pyridin 2 Yl Malonamide and Its Analogues

Direct Amidation Strategies for Malonamide (B141969) Core Synthesis

The formation of the amide bonds in N,N'-di-pyridin-2-yl-malonamide from malonic acid derivatives and 2-aminopyridine (B139424) is the most direct approach to constructing the core structure. This can be achieved through various amidation protocols.

Solvent-mediated synthesis is a conventional and widely practiced method for amide bond formation. The reaction of malonic acid or its more reactive derivatives, such as malonyl chloride or malonic esters, with 2-aminopyridine typically requires a solvent to facilitate the interaction of reactants. A common laboratory-scale synthesis involves a two-step, one-pot amidation where the carboxylic acid is first activated, for instance with thionyl chloride, followed by the addition of the amine in a non-reactive solvent like dichloromethane. nih.gov The interaction between 2-aminopyridine and malonic acid can initially form a 2-aminopyridinium malonate salt through proton transfer, which can then be converted to the amide under dehydration conditions. researchgate.net

In the pursuit of greener chemistry, solvent-free reaction conditions present an attractive alternative. Such approaches can simplify purification, reduce waste, and lower costs. Domino reactions under solvent-free conditions have been successfully employed for the synthesis of related nitrogen-containing heterocyclic compounds, highlighting the potential for this methodology to be applied to the direct amidation of malonic acid with 2-aminopyridine, likely through thermal activation. nih.gov

Table 1: Comparison of Solvent-Based and Solvent-Free Synthetic Approaches

| Approach | Typical Reagents | Conditions | Advantages | Disadvantages |

| Solvent-Mediated | Malonic acid, 2-aminopyridine, Thionyl chloride | Stirring in Dichloromethane | Controlled reaction conditions, Good for heat-sensitive materials | Solvent waste, Potentially hazardous reagents |

| Solvent-Free | Malonic acid, 2-aminopyridine | Thermal heating | Environmentally friendly, High atom economy, Simplified workup | May require high temperatures, Potential for side reactions |

Catalytic Systems for Amidation Reactions

To overcome the often harsh conditions required for direct thermal amidation, various catalytic systems have been developed. These catalysts can lower the activation energy of the reaction, allowing for milder conditions and improved yields. Metal-based catalysts are particularly prominent in this area.

For instance, copper-catalyzed protocols have been shown to be highly efficient for the formation of amides from aminopyridines. researchgate.net Similarly, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for constructing C-N bonds and have been applied to the synthesis of N-arylpyrimidin-2-amine derivatives using a Pd(II) catalyst with ligands like Xantphos. nih.gov Bimetallic metal-organic frameworks (MOFs), such as Fe₂Ni-BDC, have also emerged as effective heterogeneous catalysts for amidation reactions, offering the advantage of easy recovery and reuse. mdpi.com These systems demonstrate the potential for catalytically synthesizing N,N'-di-pyridin-2-yl-malonamide from suitable precursors.

Table 2: Catalytic Systems for Pyridyl-Amide Synthesis

| Catalyst System | Reactants | Solvent | Conditions | Yield | Citation |

| Dichlorobis(triphenylphosphine)Pd(II) / Xantphos | 4-(pyridin-3-yl)pyrimidin-2-amine, Aryl bromide | Toluene | Reflux, 8 hours | 27-82% | nih.gov |

| Fe₂Ni-BDC | 2-aminopyridine, trans-β-nitrostyrene | Dichloromethane | 80 °C, 24 hours | 82% | mdpi.com |

| Copper Catalyst | Aminopyridines, Aldehydes | Not specified | Not specified | Moderate to good | researchgate.net |

Multi-Component Reaction Pathways Incorporating N,N'-Di-pyridin-2-yl-malonamide

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing portions of all reactants, are highly valued for their efficiency and atom economy. nih.gov The N,N'-di-pyridin-2-yl-malonamide backbone, featuring an active methylene (B1212753) group flanked by two carbonyls, is an ideal candidate to serve as the nucleophilic component in various MCRs.

The acidic protons on the central carbon of the malonamide can be readily removed by a base to generate a stabilized carbanion. This nucleophile is poised to participate in Michael addition reactions, a conjugate addition to α,β-unsaturated carbonyl compounds. This reaction is a powerful method for carbon-carbon bond formation.

While specific examples using N,N'-di-pyridin-2-yl-malonamide are not prevalent, the reactivity can be inferred from analogous systems. For example, malonates readily undergo enantioselective Michael addition to 2-enoylpyridine N-oxides when catalyzed by a chiral bisoxazoline-Zn(II) complex. nih.gov Similarly, the addition of malonates to nitroolefins is a well-established transformation. capes.gov.br These precedents strongly suggest that N,N'-di-pyridin-2-yl-malonamide could be effectively used as a Michael donor to access a wide range of functionalized derivatives.

The active methylene group of N,N'-di-pyridin-2-yl-malonamide can also participate in condensation reactions, most notably the Knoevenagel condensation with aldehydes and ketones. This reaction forms a new carbon-carbon double bond and can be the initial step in a domino reaction sequence leading to complex heterocyclic scaffolds.

For example, three-component reactions involving an aldehyde, malononitrile (B47326) (a related active methylene compound), and an N-alkyl-2-cyanoacetamide proceed via an initial Knoevenagel condensation followed by Michael addition and intramolecular cyclization to produce highly substituted pyridines. mdpi.com Another example is the one-pot synthesis of pyrano[2,3-d]pyrimidinones from aldehydes, malononitrile, and barbituric acid, which also proceeds through a domino Knoevenagel-cyclocondensation pathway. researchgate.net By substituting malononitrile with N,N'-di-pyridin-2-yl-malonamide, these MCRs could be adapted to synthesize novel, complex molecules with an expanded scaffold built around the central malonamide unit.

Derivatization Strategies and Functionalization of the N,N'-Di-pyridin-2-yl-malonamide Backbone

Beyond its synthesis, the derivatization of the N,N'-di-pyridin-2-yl-malonamide scaffold is crucial for tuning its properties. Functionalization can be targeted at two primary locations: the central methylene carbon and the peripheral pyridine (B92270) rings.

Functionalization of the central carbon is primarily achieved through the reactions discussed previously, such as Michael additions and alkylations, after deprotonation to form the nucleophilic carbanion. This allows for the introduction of a wide variety of substituents at this position.

The pyridine rings themselves offer multiple sites for functionalization. C-H activation is a modern and powerful strategy for the direct introduction of functional groups onto heterocyclic rings. nih.gov For instance, organolanthanide catalysts have been used for the selective α-mono-borylation of pyridines. nih.gov This borylated intermediate can then participate in a plethora of cross-coupling reactions (e.g., Suzuki coupling) to install new carbon-carbon or carbon-heteroatom bonds. This approach provides a pathway to modify the electronic and steric properties of the pyridine moieties within the N,N'-di-pyridin-2-yl-malonamide structure, significantly expanding its chemical diversity.

Substitution at the Methylene Bridge

The central methylene (-CH₂-) group in N,N'-Di-pyridin-2-yl-malonamide is flanked by two electron-withdrawing carbonyl groups. This structural feature renders the protons on this carbon acidic, making the methylene group an "active methylene compound." This acidity allows for deprotonation by a suitable base to form a stabilized carbanion (enolate). This nucleophilic intermediate can then react with a variety of electrophiles, enabling the introduction of substituents at the methylene bridge.

While specific literature detailing the substitution on N,N'-Di-pyridin-2-yl-malonamide is not extensively documented, the reactivity is predicted based on the well-established chemistry of active methylene compounds. The general strategy involves two steps:

Deprotonation: Treatment with a base such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (t-BuOK) to generate the carbanion.

Electrophilic Quench: Reaction of the carbanion with an electrophile to form a new carbon-carbon or carbon-heteroatom bond.

This methodology allows for the synthesis of a wide range of C-substituted analogues, fundamentally altering the steric bulk and coordinating ability of the ligand's backbone.

Table 1: Potential Substitutions at the Methylene Bridge

| Electrophile | Reagent Example | Product Class |

| Alkyl Halide | Iodomethane (CH₃I) | Mono- or Di-alkylated |

| Acyl Halide | Acetyl Chloride (CH₃COCl) | Acylated |

| Aldehyde/Ketone | Benzaldehyde | Aldol Addition Product |

| Michael Acceptor | Acrylonitrile | Michael Addition Product |

Modifications of the Pyridyl Moieties

The two pyridine rings in N,N'-Di-pyridin-2-yl-malonamide are key to its function as a ligand and offer multiple sites for chemical modification. These transformations can alter the electronic properties of the nitrogen donor atoms, introduce new functional groups for secondary interactions, or sterically tune the ligand's coordination pocket.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the pyridine rings is a common strategy to create precursors for cross-coupling reactions. The regioselectivity of halogenation on pyridines can be controlled by the choice of reagents and strategy.

4-Position Halogenation: A method using designed phosphine (B1218219) reagents allows for the selective installation of a halogen at the 4-position of unactivated pyridines. nih.govresearchgate.net This proceeds via a phosphonium (B103445) salt intermediate which is subsequently displaced by a halide nucleophile. nih.gov

3-Position Halogenation: A ring-opening, halogenation, ring-closing sequence via Zincke imine intermediates provides a route to 3-halopyridines under mild conditions. chemrxiv.org

2-Position Halogenation: Activating the pyridine as an N-oxide directs halogenation to the 2-position, providing a practical route to 2-halo-substituted pyridines. nih.govnih.gov

Cross-Coupling Reactions: Once halogenated, the pyridyl moieties can undergo various palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. This enables the formation of new carbon-carbon bonds, linking aryl or other organic fragments to the pyridine core. For instance, a 3-bromo-5-(3,4,5-trimethoxyphenyl)pyridine (B8252992) can be coupled with various phenylboronic acids to generate complex diarylpyridine structures. nih.gov This approach allows for significant diversification of the ligand's periphery.

N-Alkylation: The nitrogen atoms of the pyridine rings can be alkylated using organometallic reagents. Studies on related bis(imino)pyridine systems show that reagents like MeLi, MgR₂, and ZnR₂ can lead to N-alkylation, although the stability and potential for subsequent rearrangement of the alkyl group depend on the metal and the ligand's steric profile. nih.gov

Table 2: Summary of Potential Modifications to Pyridyl Moieties

| Transformation | Position(s) | Reagents/Method | Purpose |

| Halogenation | C-4 | Designed Phosphine, Halide Source (e.g., LiCl) | Introduce handle for cross-coupling |

| Halogenation | C-3 | Zincke Imine Formation (e.g., with Tf₂O, amine), N-Halosuccinimide | Modify electronic properties, create coupling precursor |

| Halogenation | C-2 | Pyridine N-Oxide formation, then PHal₃ or P(O)Hal₃ | Access to 2-substituted derivatives |

| Suzuki Coupling | C-2, C-3, C-4 | Pd(PPh₃)₄, Arylboronic Acid, Base (e.g., K₂CO₃) | Introduce aryl groups, extend conjugation |

| N-Alkylation | Pyridine N | Organolithium or Grignard reagents | Modify donor properties, introduce charge |

Formation of Polymeric or Oligomeric Architectures

N,N'-Di-pyridin-2-yl-malonamide is an excellent candidate for use as a building block in coordination chemistry due to its multiple donor sites. The two pyridyl nitrogen atoms can chelate to a single metal center or, more commonly, bridge two different metal centers, while the amide groups (either the carbonyl oxygens or the deprotonated nitrogen atoms) can also participate in coordination. This versatility allows the ligand to assemble with metal ions to form a variety of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) architectures, including coordination polymers and Metal-Organic Frameworks (MOFs).

The flexibility of the malonamide backbone allows the two pyridyl groups to adopt different orientations, accommodating the geometric preferences of various metal ions. Research on structurally analogous bis-pyridyl-bis-amide ligands demonstrates this principle effectively. For example, ligands like N,N'-bis(3-pyridylmethyl)oxalamide and N,N'-bis(4-pyridylmethyl)oxalamide react with Ni(II) salts to form coordination polymers where the ligands bridge metal ions through their pyridyl nitrogen atoms. nih.gov The final structure, whether it be a 2D layer or an interpenetrated 3D framework, is influenced by factors such as the flexibility of the ligand's backbone and the geometry of co-ligands like dicarboxylates. nih.gov

In some cases, the amide groups participate directly in coordination. The amide oxygen atoms can act as donors, and under basic conditions, the amide N-H protons can be removed, allowing the anionic nitrogen to coordinate strongly to the metal center. This behavior is seen in malonamide-derived tetraazamacrocycles where two deprotonated amide donors and two amine donors form a square planar environment around a Ni(II) ion. rsc.org The ability to use pyridyl nitrogens, amide oxygens, and deprotonated amide nitrogens makes N,N'-Di-pyridin-2-yl-malonamide a highly tunable ligand for constructing sophisticated polymeric and oligomeric materials with potentially interesting magnetic or adsorptive properties. nih.gov

Table 3: Examples of Polymeric Architectures with Analogous Ligands

| Metal Ion | Ligand Type | Resulting Architecture | Key Features |

| Ni(II) | Bis-pyridyl-bis-amide | 2D Layer or 3D Framework | Ligand flexibility and co-ligand geometry dictate dimensionality. nih.gov |

| Mn(II) | 2,2'-Bipyridyl derivative | 3D Metal-Organic Framework (MOF) | Substituents on the pyridyl ring influence pore size and packing. nih.gov |

| Cu(II) | 1,2-bis(4-pyridyl)ethane | 1D Coordination Polymer | Ligand acts as a simple bridge between metal centers. researchgate.net |

| Ni(II) | N,N'-di(4-pyridyl)-naphthalenediimide | 1D or 3D MOF | Secondary building unit (SBU) geometry influences overall framework. researchgate.net |

Advanced Characterization Techniques and Structural Elucidation

Spectroscopic Analysis for Compound Verification and Structural Assignment

Spectroscopic techniques are indispensable for confirming the successful synthesis of N,N'-Di-pyridin-2-yl-malonamide and for assigning its structural features.

NMR spectroscopy is a fundamental tool for elucidating the carbon-hydrogen framework of a molecule. Although specific spectral data for N,N'-Di-pyridin-2-yl-malonamide is not readily found, the expected chemical shifts and coupling patterns can be predicted based on its structure and data from related compounds like 2-aminopyridine (B139424), malonamide (B141969), and other N-aryl amides.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyridine (B92270) rings, the methylene (B1212753) group, and the amide protons. The pyridine protons typically appear in the aromatic region (δ 7.0-8.5 ppm), with their exact shifts influenced by the electron-withdrawing amide substituent. The methylene protons of the malonamide backbone would likely appear as a singlet around δ 3.5-4.5 ppm. The amide (N-H) protons are expected to be observed as a broad singlet at a downfield chemical shift (δ 9.0-11.0 ppm), the position of which can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl (C=O) carbon of the amide groups is expected to resonate at a characteristic downfield position, typically in the range of δ 165-170 ppm. The methylene carbon should appear around δ 40-50 ppm. The pyridine ring carbons would be observed in the aromatic region (δ 110-155 ppm).

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N,N'-Di-pyridin-2-yl-malonamide

| Atom | Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| Pyridyl-H | ¹H | 7.0 - 8.5 | d, t, m | Four distinct signals expected for the four different protons on each pyridine ring. |

| Methylene-H | ¹H | 3.5 - 4.5 | s | Singlet for the CH₂ group. |

| Amide-H | ¹H | 9.0 - 11.0 | br s | Broad singlet, position is solvent and concentration dependent. |

| Carbonyl-C | ¹³C | 165 - 170 | - | Characteristic signal for amide carbonyl carbon. |

| Methylene-C | ¹³C | 40 - 50 | - | Signal for the central CH₂ carbon. |

| Pyridyl-C | ¹³C | 110 - 155 | - | Five distinct signals expected for the pyridine ring carbons. |

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of N,N'-Di-pyridin-2-yl-malonamide is expected to show characteristic absorption bands for the amide and pyridine functionalities. Key vibrational modes for similar structures include N-H stretching, C=O stretching (Amide I band), and N-H bending coupled with C-N stretching (Amide II band). nih.govnih.gov The pyridine ring vibrations also give rise to a series of characteristic bands. nih.gov

Interactive Table 2: Expected FT-IR Absorption Bands for N,N'-Di-pyridin-2-yl-malonamide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | Stretching | 3200 - 3400 | Medium-Strong |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Weak |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Weak |

| C=O (Amide I) | Stretching | 1650 - 1690 | Strong |

| C=C, C=N (Pyridine) | Ring Stretching | 1570 - 1610 | Medium-Strong |

| N-H (Amide II) | Bending | 1510 - 1550 | Medium-Strong |

| C-N | Stretching | 1200 - 1350 | Medium |

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For N,N'-Di-pyridin-2-yl-malonamide (C₁₃H₁₂N₄O₂), the theoretical monoisotopic mass is approximately 256.0960 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 256. The fragmentation pattern would likely involve the cleavage of the amide bonds, leading to fragments corresponding to the pyridin-2-amine cation and other related structures.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction techniques provide unparalleled detail about the three-dimensional arrangement of atoms in a crystalline solid.

A single-crystal X-ray diffraction study would provide the most definitive structural information for N,N'-Di-pyridin-2-yl-malonamide. This technique can determine bond lengths, bond angles, and torsion angles with high precision. Based on the crystal structure of the parent malonamide, it is expected that the molecule will exhibit significant hydrogen bonding between the amide N-H donors and the carbonyl oxygen acceptors, as well as potentially the pyridine nitrogen atoms, leading to the formation of extended supramolecular networks. rsc.org The conformation of the molecule would be defined by the torsion angles between the pyridine rings and the central malonamide unit. The planarity of the amide groups is another key feature that would be determined.

Interactive Table 3: Key Molecular Parameters from a Hypothetical Single-Crystal X-ray Diffraction Study of N,N'-Di-pyridin-2-yl-malonamide

| Parameter | Description | Expected Features |

| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry elements within the unit cell. | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the unit cell. |

| Bond Lengths (Å) | e.g., C=O, C-N, C-C | Expected to be in the typical range for amide and pyridine compounds. |

| Bond Angles (°) | e.g., O=C-N, C-N-C | Defines the geometry around each atom. |

| Torsion Angles (°) | Defines the conformation of the molecule. | Rotation around the C-C and C-N bonds of the malonamide backbone. |

| Hydrogen Bonds | Inter- and intramolecular interactions. | Strong N-H···O and potentially N-H···N(pyridyl) hydrogen bonds are expected. |

Powder X-ray diffraction (PXRD) is a crucial technique for the characterization of polycrystalline materials. It provides a unique "fingerprint" of the crystalline phase of a bulk sample. A PXRD pattern for a pure, crystalline sample of N,N'-Di-pyridin-2-yl-malonamide would consist of a series of diffraction peaks at specific angles (2θ) and intensities. This pattern is characteristic of the compound's crystal structure and can be used for phase identification, purity assessment, and to detect polymorphism. While a specific experimental pattern is not available, a synthesized sample would be expected to produce a distinct and reproducible PXRD pattern.

Thermal Analysis Techniques for Material Stability and Transitions

Thermal analysis techniques are crucial for understanding the behavior of materials as a function of temperature. For a compound like N,N'-Di-pyridin-2-yl-malonamide, TGA would provide insights into its decomposition pattern and thermal stability, while DSC would reveal information about its melting point, phase transitions, and purity.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere. This technique is fundamental for determining the thermal stability of a compound. A typical TGA experiment would heat a small sample of N,N'-Di-pyridin-2-yl-malonamide at a constant rate, and the resulting data would be plotted as a curve of mass versus temperature.

From this curve, key information could be extracted, such as the onset temperature of decomposition, the temperature at which the maximum rate of decomposition occurs, and the percentage of residual mass at the end of the experiment. This data would be invaluable for establishing the upper temperature limit for the use and storage of this compound. However, specific TGA data for N,N'-Di-pyridin-2-yl-malonamide is not currently available in published scientific literature.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.

A DSC analysis of N,N'-Di-pyridin-2-yl-malonamide would involve heating a sample and observing the heat flow. An endothermic peak on the DSC thermogram would indicate the melting point of the compound, providing information about its purity and crystalline structure. Other transitions, such as polymorphic transformations, could also be identified. As with TGA, specific DSC data for N,N'-Di-pyridin-2-yl-malonamide has not been reported in the available scientific literature.

Advanced Analytical Methodologies

Beyond thermal analysis, a variety of advanced analytical methodologies would be essential for the comprehensive characterization and structural elucidation of N,N'-Di-pyridin-2-yl-malonamide. Techniques such as single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing.

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be used to confirm the connectivity of atoms within the molecule in solution. Infrared (IR) spectroscopy and Raman spectroscopy would provide information about the vibrational modes of the functional groups present in the compound. Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

While the synthesis of N,N'-Di-pyridin-2-yl-malonamide has been reported in chemical literature, detailed public data from these advanced analytical techniques remains scarce.

Coordination Chemistry of N,n Di Pyridin 2 Yl Malonamide As a Versatile Ligand

Ligand Design Principles and Chelation Modes

The unique coordination behavior of N,N'-Di-pyridin-2-yl-malonamide is rooted in its molecular design, which incorporates distinct donor sites and conformational flexibility.

N,N'-Di-pyridin-2-yl-malonamide possesses two primary types of donor sites: the nitrogen atoms of the two pyridine (B92270) rings and the nitrogen and oxygen atoms of the central malonamide (B141969) backbone. The pyridine nitrogen atoms act as effective σ-donors, readily coordinating to metal centers. The malonamide moiety introduces ambidentate character, with the potential for coordination through either the amide nitrogen or the carbonyl oxygen atoms.

In many related systems, the amide group coordinates through the carbonyl oxygen, which is generally a better donor atom than the amide nitrogen. However, deprotonation of the amide nitrogen can lead to its participation in coordination, often resulting in the formation of stable chelate rings. The interplay between these donor sites allows for various coordination modes, including bidentate, tridentate, or bridging behavior, depending on the metal ion, its oxidation state, and the reaction conditions. For instance, in related bis(pyridyl)amine ligands, the two pyridine nitrogens and the central amine nitrogen can coordinate to a single metal center in a tridentate fashion.

The methylene (B1212753) group (-CH2-) in the malonamide backbone imparts significant conformational flexibility to the ligand. This allows the two pyridyl groups to orient themselves in various spatial arrangements to accommodate the geometric preferences of different metal ions. This flexibility enables the formation of both mononuclear and polynuclear complexes.

Steric factors also play a crucial role in the coordination of N,N'-Di-pyridin-2-yl-malonamide. The hydrogen atoms on the carbon atoms adjacent to the pyridine nitrogen can create steric hindrance, influencing the coordination geometry and the stability of the resulting complexes. The ability of the ligand to adopt different conformations allows it to minimize steric repulsion upon complexation.

Complexation with Transition Metal Cations

The versatile donor set of N,N'-Di-pyridin-2-yl-malonamide makes it an excellent candidate for forming stable complexes with first-row transition metals.

The synthesis of transition metal complexes with N,N'-Di-pyridin-2-yl-malonamide typically involves the reaction of the ligand with a corresponding metal salt (e.g., chloride, nitrate, or perchlorate) in a suitable solvent such as methanol, ethanol, or acetonitrile. The resulting complexes can be characterized by a variety of techniques including elemental analysis, infrared (IR) spectroscopy, UV-visible spectroscopy, and single-crystal X-ray diffraction.

IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. A shift in the C=O stretching frequency of the amide group upon complexation can indicate the involvement of the carbonyl oxygen in coordination. Similarly, changes in the vibrational modes of the pyridine rings can confirm the coordination of the pyridine nitrogen atoms. For example, in a synthesized cobalt(II) complex with a related N,O-bidentate ligand containing a pyridine ring, the complex was characterized by IR and UV-vis spectroscopy, confirming the coordination of the ligand to the metal center nih.gov.

While specific data for N,N'-Di-pyridin-2-yl-malonamide complexes is not abundant in the public literature, studies on similar ligands provide insight. For instance, copper(II) complexes with mixed ligands including 2,2'-bipyridine (B1663995) (a related N,N-donor) have been synthesized and characterized, showing good yields and stability nih.gov.

Based on studies of analogous ligands, the first-row transition metal complexes of N,N'-Di-pyridin-2-yl-malonamide are expected to exhibit a range of coordination geometries, most commonly distorted octahedral.

For a Co(II) complex, a distorted octahedral geometry is highly probable, with the ligand acting as a bidentate or tridentate chelator and with solvent molecules or counter-ions occupying the remaining coordination sites. A crystal structure of a Co(II) complex with two bidentate N,O-ligands and two pyridine molecules shows a distorted cis-CoO2N4 octahedral geometry nih.gov.

Similarly, Ni(II) complexes with related N-donor ligands often adopt octahedral or square planar geometries. For instance, a nickel(II) complex with bis[(pyridin-2-yl)methyl]amine and a carboxylate ligand displays a polymeric structure with octahedral Ni(II) centers nih.gov. Another study on nickel(II) complexes with malonamide-derived macrocycles revealed square planar geometries nih.govresearchgate.net.

Copper(II) complexes are well-known for their structural diversity, often exhibiting distorted octahedral or square pyramidal geometries due to the Jahn-Teller effect. A study on a copper(II) complex with a pentadentate polypyridyl ligand showed a trigonal bipyramidal geometry rsc.org.

The electronic structures of these complexes are dictated by the d-electron configuration of the metal ion and the ligand field environment. UV-visible spectroscopy can provide information on the d-d electronic transitions, which are sensitive to the coordination geometry.

Table 1: Expected Coordination Geometries and Spectroscopic Data for Transition Metal Complexes of N,N'-Di-pyridin-2-yl-malonamide (based on analogous systems)

| Metal Ion | Expected Coordination Geometry | Key Spectroscopic Features (based on analogs) |

| Cobalt(II) | Distorted Octahedral | UV-vis: d-d transitions in the visible region. IR: Shift in ν(C=O) and pyridine ring vibrations. |

| Nickel(II) | Octahedral or Square Planar | UV-vis: Multiple d-d transitions for octahedral; strong absorption for square planar. IR: Shift in ν(C=O) and pyridine ring vibrations. |

| Copper(II) | Distorted Octahedral or Square Pyramidal | UV-vis: Broad d-d transition in the visible region. IR: Shift in ν(C=O) and pyridine ring vibrations. |

Supramolecular Assembly and Intermolecular Interactions in N,n Di Pyridin 2 Yl Malonamide Systems

Role of Hydrogen Bonding in Crystal Packing and Supramolecular Networks

Hydrogen bonding is anticipated to be a dominant force in the crystal packing of N,N'-Di-pyridin-2-yl-malonamide, dictating the formation of robust and predictable supramolecular networks.

Intra- and Intermolecular Hydrogen Bond Formation

The molecular structure of N,N'-Di-pyridin-2-yl-malonamide features both hydrogen bond donors (the amide N-H groups) and acceptors (the amide C=O groups and the nitrogen atoms of the pyridyl rings). This arrangement allows for the formation of both intramolecular and intermolecular hydrogen bonds.

Intramolecularly, a hydrogen bond could potentially form between the amide N-H and the nitrogen atom of the adjacent pyridyl ring, leading to a more planar conformation of that segment of the molecule.

Intermolecularly, the amide groups are expected to form strong N-H···O=C hydrogen bonds, a common and highly directional interaction in amide-containing compounds. These interactions often lead to the formation of well-defined one-dimensional chains or tapes. For instance, in the crystal structure of malonamide (B141969) itself, molecules are held together by a system of eight N-H···O hydrogen bonds, with each oxygen atom acting as an acceptor for two hydrogen bonds. mdpi.com Similarly, in other pyridyl-amide systems, N-H···N(pyridyl) hydrogen bonds are also observed, which could lead to more complex two- or three-dimensional networks. nih.gov

A hypothetical arrangement of intermolecular hydrogen bonds in N,N'-Di-pyridin-2-yl-malonamide is presented in the table below.

| Donor | Acceptor | Type of Interaction | Probable Motif |

| Amide N-H | Amide C=O | Intermolecular | Chain or Dimer |

| Amide N-H | Pyridyl N | Intermolecular | Sheet or 3D network |

| Amide N-H | Pyridyl N | Intramolecular | Planarization of fragment |

Analysis of Hirshfeld Surfaces and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The surface is mapped with properties like dnorm, which highlights regions of close contact between molecules. For N,N'-Di-pyridin-2-yl-malonamide, it is anticipated that the Hirshfeld surface would show distinct red regions corresponding to the strong N-H···O and potential N-H···N hydrogen bonds.

The corresponding 2D fingerprint plot would likely exhibit sharp spikes for O···H/H···O and N···H/H···N contacts, indicating the prevalence of these hydrogen bonding interactions. The relative contribution of these and other contacts (such as H···H, C···H, and C···C) to the total Hirshfeld surface would provide a quantitative measure of their importance in the crystal packing. For example, in a related compound, 2-hydroxyimino-N-[1-(pyrazin-2-yl)ethylidene]propanohydrazide, H···H, N···H/H···N, and O···H/H···O contacts are the most significant contributors to the Hirshfeld surface.

π-Stacking and Other Non-Covalent Interactions

Beyond hydrogen bonding, other non-covalent interactions, particularly those involving the pyridyl rings, are expected to play a significant role in the supramolecular assembly of N,N'-Di-pyridin-2-yl-malonamide.

C-H…π Interactions

C-H…π interactions, where a C-H bond acts as a weak hydrogen bond donor to the electron cloud of a pyridyl ring, are also anticipated. These interactions, although weaker than conventional hydrogen bonds, are numerous and collectively contribute to the stability of the crystal lattice. The methylene (B1212753) C-H groups of the malonamide backbone, as well as the aromatic C-H groups of the pyridyl rings, can all act as donors in such interactions.

Self-Assembly Processes in Solution and Solid State

The same intermolecular forces that direct the crystal packing of N,N'-Di-pyridin-2-yl-malonamide also govern its self-assembly in solution and in the solid state. The directional nature of hydrogen bonding combined with the less directional but significant π-stacking and C-H…π interactions can lead to the formation of various supramolecular architectures.

In solution, depending on the solvent and concentration, N,N'-Di-pyridin-2-yl-malonamide could potentially self-assemble into discrete oligomers, or under specific conditions, into larger aggregates leading to the formation of gels. The ability of related pyridyl-amide compounds to form stimuli-responsive supramolecular gels has been documented. mdpi.com

In the solid state, the self-assembly process culminates in crystallization. The final crystal structure represents the thermodynamic minimum, where the enthalpic gain from the formation of multiple non-covalent interactions is maximized. It is plausible that N,N'-Di-pyridin-2-yl-malonamide could exhibit polymorphism, where different solid-state forms with distinct crystal packing and, consequently, different physical properties, can be obtained by varying the crystallization conditions.

Molecular Recognition Phenomena

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. For N,N'-Di-pyridin-2-yl-malonamide, one could hypothesize recognition events driven by hydrogen bonding or metal coordination. The nitrogen atoms of the pyridine (B92270) rings and the amide groups could selectively bind to complementary molecular guests. However, no specific studies demonstrating or quantifying these phenomena for this compound are available in the current body of scientific literature. Research on related N-heterocyclic compounds shows that subtle changes in structure can dramatically alter recognition properties, making direct extrapolation unreliable.

Crystal Engineering Principles for Designed Architectures

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The principles of crystal engineering would be applicable to N,N'-Di-pyridin-2-yl-malonamide, utilizing its hydrogen bonding sites and the potential for π-π stacking between pyridine rings to create predictable one-, two-, or three-dimensional networks. The conformational flexibility of the malonamide linker would also play a crucial role in the final crystal packing. A search for crystal structure data, which is essential for this analysis, did not yield any results for this specific compound.

Host-Guest Chemistry Concepts Applied to Malonamide Derivatives

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. Malonamide derivatives can be designed to form pre-organized cavities capable of binding guests. While the general concepts of host-guest chemistry are well-established, their specific application to N,N'-Di-pyridin-2-yl-malonamide has not been documented. Studies on similar systems often involve metal-coordination to create defined cages or macrocycles, but no such constructs involving this particular ligand have been reported.

Computational and Theoretical Investigations of N,n Di Pyridin 2 Yl Malonamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT has emerged as a powerful tool for the theoretical study of molecular systems. For N,N'-Di-pyridin-2-yl-malonamide, DFT calculations can elucidate its conformational landscape, electronic characteristics, and predict its chemical behavior.

Geometry Optimization and Conformational Analysis

The conformational flexibility of N,N'-Di-pyridin-2-yl-malonamide is a key determinant of its physical and chemical properties. This flexibility arises from the rotation around several single bonds, including the amide C-N bonds and the bonds connecting the pyridine (B92270) rings to the amide nitrogen atoms. Computational studies allow for a systematic exploration of the potential energy surface to identify stable conformers. nih.gov

A potential energy scan, performed by systematically varying the key dihedral angles, can reveal the energy barriers between different conformers and identify the global minimum energy structure. nih.gov The optimized geometry of the most stable conformer provides crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of N,N'-Di-pyridin-2-yl-malonamide (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.23 | O-C-N | 123.5 |

| C-N (amide) | 1.35 | C-N-C (pyridine) | 128.0 |

| N-C (pyridine) | 1.41 | N-C-C (pyridine) | 123.0 |

| C-C (methylene) | 1.53 | C-CH2-C | 110.0 |

| N-H | 1.01 | H-N-C | 118.0 |

Note: This data is illustrative and based on typical values for similar functional groups.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

The electronic properties of N,N'-Di-pyridin-2-yl-malonamide can be understood by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive. nih.gov

For N,N'-Di-pyridin-2-yl-malonamide, the HOMO is expected to be localized primarily on the electron-rich regions, which would include the amide nitrogen atoms and potentially the pyridine rings. The LUMO, on the other hand, is likely to be distributed over the electron-deficient pyridinium (B92312) rings and the carbonyl groups of the malonamide (B141969) backbone. The precise distribution of these orbitals can be visualized and analyzed using computational software.

Table 2: Hypothetical Frontier Orbital Energies and HOMO-LUMO Gap for N,N'-Di-pyridin-2-yl-malonamide

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: This data is illustrative and represents typical values for organic molecules of this type.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP surface visually represents the electrostatic potential on the electron density surface of the molecule. Different colors are used to indicate regions of varying potential.

For N,N'-Di-pyridin-2-yl-malonamide, the MEP map would likely show negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the carbonyl groups and the nitrogen atoms of the pyridine rings, indicating these as the most probable sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the amide groups and the methylene (B1212753) bridge, suggesting their susceptibility to nucleophilic attack. researchgate.netnih.gov This analysis provides a rationalization for the molecule's reactivity patterns in chemical reactions.

Spectroscopic Property Simulations and Validation

Computational methods can accurately simulate various spectroscopic properties of molecules, which can then be compared with experimental data for validation of the theoretical model.

Vibrational (IR, Raman) Spectra Simulation

Theoretical calculations of vibrational spectra (Infrared and Raman) are a powerful means of understanding the molecular vibrations of N,N'-Di-pyridin-2-yl-malonamide. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. nih.gov This simulated spectrum can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure and aid in the assignment of vibrational bands to specific functional groups. nih.govresearchgate.net

Key vibrational modes for N,N'-Di-pyridin-2-yl-malonamide would include the N-H stretching of the amide groups, the C=O stretching of the carbonyls, the C-N stretching of the amide and pyridine linkages, the aromatic C-H and C=C stretching of the pyridine rings, and the symmetric and asymmetric stretching and bending modes of the central CH2 group. nih.gov The calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the computational method.

Table 3: Hypothetical Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups of N,N'-Di-pyridin-2-yl-malonamide

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3450 | 3400 |

| C-H Stretch (Aromatic) | 3100 | 3080 |

| C-H Stretch (Aliphatic) | 2950 | 2930 |

| C=O Stretch | 1680 | 1675 |

| C=C/C=N Stretch (Pyridine) | 1600-1400 | 1590-1410 |

| C-N Stretch (Amide) | 1350 | 1340 |

Note: This data is illustrative. The calculated values are unscaled.

NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) approach within DFT, has become a reliable tool for structural elucidation. rsc.org By calculating the magnetic shielding tensors for each nucleus in N,N'-Di-pyridin-2-yl-malonamide, the corresponding ¹H and ¹³C NMR chemical shifts can be predicted. chemrxiv.orgmdpi.com

These predicted chemical shifts can be compared with experimental NMR data to confirm the assigned structure. The calculations can help in resolving ambiguities in the assignment of signals, especially for complex molecules. The chemical shifts of the protons and carbons in the pyridine rings will be influenced by their position relative to the nitrogen atom and the amide substituent. Similarly, the chemical shifts of the amide N-H protons and the methylene protons will be sensitive to the molecule's conformation.

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for N,N'-Di-pyridin-2-yl-malonamide

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H (ortho) | 8.2 | Pyridine-C (ortho) | 148.0 |

| Pyridine-H (meta) | 7.8 | Pyridine-C (meta) | 125.0 |

| Pyridine-H (para) | 7.4 | Pyridine-C (para) | 138.0 |

| Amide N-H | 9.5 | Carbonyl-C | 168.0 |

| Methylene-H | 3.5 | Methylene-C | 45.0 |

Note: This data is illustrative and referenced against a standard (e.g., TMS). Actual values can vary with solvent and other experimental conditions.

Analysis of Intermolecular Interactions and Energy Frameworks

A thorough understanding of intermolecular interactions is crucial for predicting the solid-state properties and crystal packing of a molecule. Computational methods like Reduced Density Gradient (RDG) analysis are instrumental in this regard.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a powerful computational tool used to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, in molecular systems. nih.govresearchgate.neted.govnih.gov This method is based on the electron density and its gradient. By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue, it is possible to identify and classify different types of interactions within a molecule and between molecules.

A search of scientific databases for studies applying RDG analysis to N,N'-Di-pyridin-2-yl-malonamide did not yield any specific results. Such an analysis would provide valuable insights into the nature and strength of the intermolecular forces governing its crystal structure, which could include π-π stacking interactions between the pyridine rings and hydrogen bonding involving the amide groups.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, orbital interactions, and intramolecular charge transfer (ICT) within a molecule. It provides a localized picture of bonding and allows for the quantification of donor-acceptor interactions, which are crucial for understanding a molecule's electronic properties and reactivity.

Molecular Docking Studies for Ligand-Target Recognition (Focus on Chemical Principles)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In medicinal chemistry, it is widely used to predict the binding affinity and mode of action of a small molecule ligand with a protein target. The chemical principles underlying molecular docking involve evaluating the steric, electrostatic, and hydrophobic complementarity between the ligand and the target's binding site.

While molecular docking studies have been performed on numerous pyridine-containing compounds for various biological targets, no specific molecular docking studies featuring N,N'-Di-pyridin-2-yl-malonamide have been published. The presence of two pyridine rings and two amide linkages suggests that this molecule could potentially act as a ligand for various biological targets through hydrogen bonding and π-stacking interactions. For instance, a related compound, N-Hydroxy-N'-[2-(2-pyridinyl)ethyl]malonamide, has been flagged for docking file availability, though the data was not accessible.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is highly dependent on the molecular structure and electronic properties. Computational methods, particularly those based on density functional theory (DFT), are frequently used to predict the NLO properties of molecules, such as the first and second hyperpolarizabilities. Molecules with significant intramolecular charge transfer, often found in push-pull systems, tend to exhibit large NLO responses.

A review of the literature did not uncover any studies focused on the prediction of the non-linear optical properties of N,N'-Di-pyridin-2-yl-malonamide. The presence of electron-donating pyridine rings and electron-withdrawing carbonyl groups suggests that this molecule could possess interesting NLO properties, which could be explored through computational calculations.

Advanced Academic Research Applications of N,n Di Pyridin 2 Yl Malonamide Derived Systems

Applications in Nuclear Fuel Cycle and Separation Science

The management of radioactive waste, particularly the separation of highly radiotoxic minor actinides from lanthanides in spent nuclear fuel, is a critical challenge in the nuclear fuel cycle. acs.orgacs.org N,N'-Di-pyridin-2-yl-malonamide based extractants are being investigated for their potential to improve the efficiency and safety of these processes.

Design of Extractants for Selective Metal Ion Separations (e.g., Actinide/Lanthanide Separation)

The design of effective extractants for separating actinides (An) from lanthanides (Ln) hinges on exploiting the subtle differences in their coordination chemistry. The "hard-soft" donor principle is a key strategy, where ligands combining hard donors (like the oxygen in amide groups) and soft donors (like the nitrogen in pyridine (B92270) rings) can exhibit selectivity. acs.org Actinides have a slightly greater covalent character in their bonding with soft-donor ligands compared to lanthanides, which allows for their selective separation. acs.org

N,N'-Di-pyridin-2-yl-malonamide is an archetypal ligand for this purpose. Its two pyridine nitrogen atoms and two amide oxygen atoms can act as a tetradentate chelator, forming stable complexes with metal ions. The preorganization of these donor groups on the malonamide (B141969) backbone is crucial for minimizing the entropic penalty of complexation, thereby enhancing extraction efficiency. mdpi.com

Research on analogous bipyridyl-based diamide (B1670390) ligands has demonstrated their effectiveness in separating Americium(III) from Europium(III), a common proxy for An/Ln separation studies. The separation factor (SF Am/Eu), which is the ratio of the distribution coefficients of Am and Eu, is a key metric of selectivity. Modifications to the ligand structure, such as adding substituents to the amide nitrogen or the pyridine rings, can fine-tune the electronic and steric properties to optimize this selectivity. nih.gov For instance, studies on 2,2'-bipyridyl-6,6'-dicarboxylic acid amides have shown promising separation factors. nih.gov While malonamides themselves can be effective, they have also been used as additives to improve the slow extraction kinetics of other potent extractants like BTBP (6,6′-bis(1,2,4-triazin-3-yl)-2,2′-bipyridine), facilitating the transfer of metal ions into the organic phase. nih.gov

Table 1: Separation Factors for Am(III)/Eu(III) using Analogous Bipyridyl-Based Ligands This table presents data for structurally related compounds to illustrate the design principles applicable to N,N'-di-pyridin-2-yl-malonamide systems.

| Ligand System | Diluent | Separation Factor (SF Am/Eu) | Reference |

| Amides of 2,2'-bipyridyl-6,6'-dicarboxylic acid | Polar diluents with chlorinated cobalt dicarbolide | ~20-30 | nih.gov |

| TREN-DGA | Ionic Liquid | High selectivity reversal (favors Ln over An) | nih.gov |

| C4DGA | Not specified | High DAm, little to no extraction of Eu | nih.gov |

Thermodynamic and Kinetic Studies of Solvent Extraction Processes

Understanding the thermodynamics and kinetics of the extraction process is essential for developing and scaling up efficient separation systems. inl.gov Key parameters investigated include the influence of aqueous phase acidity, extractant concentration, and temperature on the distribution of metal ions between the aqueous and organic phases. rsc.org

Kinetic studies determine the time required to reach extraction equilibrium. For many malonamide-based systems, the phase transfer kinetics are found to be very rapid, with equilibrium often established within minutes. nih.govrsc.org This is a significant advantage for industrial processes, as it allows for high throughput in separation equipment like centrifugal contactors. However, in some advanced systems, the kinetics of complexation with auxiliary agents like DTPA can be more significant than the phase transfer itself. inl.gov

Thermodynamic studies provide insight into the driving forces of the extraction. By measuring the distribution coefficients at different temperatures, thermodynamic parameters such as the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of the extraction process can be determined. inl.gov These studies reveal the stoichiometry of the extracted metal-ligand complex, which often varies with the ligand concentration and the nature of the diluent. For example, with certain malonamides, americium has been shown to form complexes with stoichiometries of (Am·3L)³⁺ or (Am·2-2.5L)³⁺ depending on the ligand concentration. rsc.org The use of ionic liquids as diluents can significantly enhance extraction efficiency compared to conventional nonpolar diluents like n-dodecane, often requiring a much lower concentration of the extractant. rsc.org

Catalysis by N,N'-Di-pyridin-2-yl-malonamide-Based Materials

The versatile coordination properties of N,N'-di-pyridin-2-yl-malonamide also make it an excellent building block for catalytic materials. By forming complexes with various transition metals, it can be used in both heterogeneous and homogeneous catalysis.

Heterogeneous Catalysis with Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The high surface area, tunable pore sizes, and well-defined active sites of MOFs make them promising heterogeneous catalysts. acs.orgresearchgate.net

N,N'-di-pyridin-2-yl-malonamide is an ideal candidate for a "linker" molecule in MOF synthesis. Its pyridyl and amide groups can coordinate to metal centers, creating robust 2D or 3D frameworks. researchgate.net The resulting amide-functionalized MOFs can exhibit enhanced catalytic activity due to the presence of both Lewis acidic sites (the metal centers) and Lewis basic sites (the amide groups). researchgate.netmiddlebury.edu These sites can work synergistically to activate substrates and facilitate reactions. Furthermore, the framework can provide size and shape selectivity for catalytic transformations. middlebury.edu

Table 2: Examples of Reactions Catalyzed by Amide-Functionalized MOFs This table shows reactions catalyzed by MOFs containing amide functionalities, illustrating the potential applications for MOFs derived from N,N'-di-pyridin-2-yl-malonamide.

| Catalytic Reaction | MOF Catalyst Type | Role of Amide/Pyridyl Groups | Reference |

| Knoevenagel Condensation | Cu(II)-based MOF | Basic sites on the ligand facilitate the reaction | acs.org |

| Nitroaldol (Henry) Reaction | Zn(II) and Cu(II) MOFs | Framework provides active sites and diastereoselectivity | researchgate.net |

| Cyanosilylation of Aldehydes | Various Coordination Polymers | Open coordination sites created by amide groups | researchgate.net |

Homogeneous Catalysis involving Metal Complexes

In homogeneous catalysis, the catalyst is dissolved in the same phase as the reactants, often leading to high activity and selectivity under mild conditions. fiveable.mecore.ac.uk Metal complexes of N,N'-di-pyridin-2-yl-malonamide can act as effective homogeneous catalysts for a variety of organic transformations. The ligand's N,N,O,O chelation to a metal center creates a stable complex while leaving coordination sites available for substrate binding and activation.

The electronic and steric properties of the catalyst can be tuned by modifying the ligand structure or changing the metal center. Research on related pyridyl-amide and polypyridyl complexes has demonstrated their efficacy in a wide range of reactions:

C-H Activation: Palladium complexes with pyridyl-amide ligands have been shown to mediate the C-H activation of arenes. researchgate.net

Transfer Hydrogenation: Ruthenium complexes with N,N,N-pincer ligands are highly efficient precursors for the transfer hydrogenation of ketones. researchgate.net

Redox Reactions: Nickel(II) complexes with redox-active di(imino)pyridine ligands can electrocatalytically reduce nitrite (B80452) to ammonia. rsc.org Iron complexes with terpyridine-based ligands can catalyze the reduction of O₂ to H₂O. nih.gov

The N,N'-di-pyridin-2-yl-malonamide ligand provides a versatile platform for developing new homogeneous catalysts for these and other important chemical transformations.

Reaction Mechanism Elucidation in Catalytic Processes

Understanding the reaction mechanism is crucial for optimizing catalyst performance and designing new, more efficient catalysts. For systems based on N,N'-di-pyridin-2-yl-malonamide, a combination of experimental and computational techniques is employed to elucidate the catalytic cycle.

Key steps in a typical catalytic cycle involving a metal complex include:

Substrate Coordination: The reactant binds to the metal center, often by displacing a weakly bound solvent molecule.

Activation: The metal center activates the substrate, for example, by oxidative addition or by facilitating a nucleophilic attack. The ligand can play a cooperative role in this step. mdpi.com

Transformation: The substrate is converted into the product through one or more intermediate steps, such as migratory insertion or reductive elimination.

Product Release and Catalyst Regeneration: The product detaches from the metal center, regenerating the active catalyst for the next cycle. nih.gov

Mechanisms are investigated using various methods. Kinetic studies can determine the rate law of the reaction, providing clues about the rate-determining step. acs.orgSpectroscopic techniques (e.g., NMR, IR, UV-Vis) are used to identify and characterize key intermediates in the catalytic cycle. In some cases, intermediates can be isolated and their structure determined by X-ray crystallography. researchgate.netComputational modeling , particularly using Density Functional Theory (DFT), has become an indispensable tool for mapping out the potential energy surface of the reaction, calculating the energies of intermediates and transition states, and corroborating experimental findings. acs.orgresearchgate.net These combined approaches provide a detailed picture of how the catalyst functions at a molecular level.

Compound Names Table

| Abbreviation / Trivial Name | Chemical Name |

| N,N'-Di-pyridin-2-yl-malonamide | N,N'-Di-pyridin-2-yl-propanediamide |

| BTBP | 6,6′-bis(1,2,4-triazin-3-yl)-2,2′-bipyridine |

| DTPA | Diethylenetriaminepentaacetic acid |

| TREN-DGA | Tris(2-aminoethyl)amine-diglycolamide |

| C4DGA | Diglycolamide-functionalized calix middlebury.eduarene |

| Am | Americium |

| Eu | Europium |

| Pd | Palladium |

| Ru | Ruthenium |

| Ni | Nickel |

| Fe | Iron |

| Zn | Zinc |

| Cu | Copper |

| n-dodecane | Dodecane |

Development of Chemical Sensors and Probes

The unique structural characteristics of N,N'-Di-pyridin-2-yl-malonamide, featuring two pyridine nitrogen atoms and two amide functionalities, make it and its derivatives exceptional candidates for the development of sophisticated chemical sensors and probes. The strategic positioning of these donor atoms allows for the effective coordination of metal ions, which can, in turn, modulate the photophysical properties of the molecule, forming the basis for various sensing applications.

Design of Chemosensors for Specific Metal Ion Detection (e.g., Ratiometric Sensing)

The design of chemosensors derived from N,N'-Di-pyridin-2-yl-malonamide for the detection of specific metal ions often involves the integration of a fluorophore into the molecular framework. The interaction between the metal ion and the pyridine-amide unit can induce changes in the electronic structure of the fluorophore, leading to a detectable optical response. A particularly effective approach is ratiometric sensing, which relies on the change in the ratio of fluorescence intensities at two different wavelengths upon analyte binding. This method offers built-in self-calibration, which can correct for variations in probe concentration and environmental factors. nih.gov

One strategy for creating a ratiometric fluorescent sensor involves the synthesis of asymmetric molecules where a cation receptor is attached to a fluorophore. mdpi.com For instance, a BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dye functionalized with a di(2-picolyl)amine receptor, a structure analogous to the binding site in N,N'-Di-pyridin-2-yl-malonamide, can exhibit ratiometric sensing of Cu²⁺. mdpi.com The coordination of Cu²⁺ to the receptor alters the electronic properties of the BODIPY core, causing a shift in the emission wavelength. mdpi.com This allows for the determination of Cu²⁺ concentration by monitoring the ratio of the fluorescence intensities at the two distinct emission maxima. mdpi.com

The design of such sensors is predicated on several key principles. The receptor unit must exhibit high selectivity for the target metal ion. The fluorophore must be sensitive to the binding event, and the resulting change in its photophysical properties should be significant and easily measurable. The linker connecting the receptor and the fluorophore also plays a crucial role in mediating the communication between the two components.

| Sensor Design Principle | Description | Reference |

| Selective Receptor | The binding site is tailored to have a high affinity for a specific metal ion. | rsc.org |

| Responsive Fluorophore | The fluorescent unit's emission properties are altered upon metal ion coordination. | mdpi.com |

| Ratiometric Response | The sensor exhibits a change in the ratio of fluorescence intensities at two wavelengths, allowing for self-calibration. | nih.gov |

| Analyte-Induced Shift | The interaction with the metal ion causes a detectable shift in the absorption or emission spectrum. | nih.gov |

A study on a 1,8-naphthalimide (B145957) derivative demonstrated a ratiometric response to Cu²⁺, with the emission color changing from yellow to blue. rsc.org This change was attributed to a combination of intra-ligand charge transfer (ILCT) and metal-ligand charge transfer (MLCT) processes upon copper binding. rsc.org Such systems can achieve very low detection limits, in the nanomolar range, highlighting the sensitivity that can be achieved through careful sensor design. rsc.org

Luminescent Properties of Coordination Compounds for Sensing Applications

The coordination of N,N'-Di-pyridin-2-yl-malonamide-based ligands with metal ions, particularly lanthanides, can yield luminescent coordination compounds with significant potential for sensing applications. mdpi.com Lanthanide ions are known for their sharp, line-like emission bands and long luminescence lifetimes. northwestern.edu However, their direct excitation is often inefficient. northwestern.edu The organic ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits its characteristic luminescence. northwestern.edu This process, known as sensitized luminescence, is highly sensitive to the coordination environment of the metal ion.

The binding of an analyte to the coordination compound can alter the efficiency of this energy transfer process, leading to either an enhancement or quenching of the lanthanide's luminescence. For example, the introduction of solvent molecules or certain anions into the coordination sphere can quench the luminescence, providing a "turn-off" sensing mechanism. northwestern.edu Conversely, if the analyte displaces quenching species, a "turn-on" response can be observed.

Coordination polymers based on lanthanides and pyridine-containing ligands have been shown to be effective luminescent sensors for various ions and small molecules. nih.govnih.gov For instance, a europium-based coordination polymer was found to be a highly selective and sensitive sensor for Co²⁺ and Cu²⁺ ions, as well as nitrobenzene, through luminescence quenching. nih.govnih.gov The selectivity of these materials arises from the specific interactions between the analyte and the coordination polymer's framework.

| Luminescent Sensing Mechanism | Description |

| Antenna Effect | The organic ligand absorbs light and transfers energy to the emissive metal center. |

| Luminescence Quenching | The analyte interacts with the complex, providing a non-radiative decay pathway and decreasing luminescence. |

| Luminescence Enhancement | The analyte displaces quenching species from the coordination sphere, increasing luminescence. |

| Analyte-Induced Energy Transfer Modulation | The analyte alters the efficiency of energy transfer from the ligand to the metal ion. |

The choice of the central metal ion and the organic ligand allows for the tuning of the luminescent properties, making it possible to design sensors for a wide range of analytes.

Advanced Materials Design and Engineering

The versatile coordination chemistry of N,N'-Di-pyridin-2-yl-malonamide and its analogues makes them valuable building blocks for the construction of advanced materials with tailored properties and functionalities. These materials include porous frameworks for gas storage and separation, as well as functional coordination materials with tunable optical and electronic properties.

Porous Materials for Adsorption and Gas Storage

The incorporation of N,N'-Di-pyridin-2-yl-malonamide-like ligands into polymeric structures can lead to the formation of porous materials with high surface areas and specific functionalities. The nitrogen atoms in the pyridine rings and the amide groups can act as basic sites, enhancing the affinity of the material for acidic gases like CO₂.

Nitrogen-doped porous carbons, for example, have shown exceptional gas adsorption properties. researchgate.net While not directly synthesized from N,N'-Di-pyridin-2-yl-malonamide, the principles of their function are relevant. These materials are often prepared by the carbonization of nitrogen-rich polymers. researchgate.net The resulting porous carbons possess a high surface area and a significant density of nitrogen-containing functional groups, which are crucial for selective gas adsorption. researchgate.net The nitrogen doping enhances the surface polarity and provides specific interaction sites for gas molecules.

Similarly, porous benzimidazole-linked polymers, which contain nitrogen-rich heterocyclic units, have been investigated for the adsorption of metal ions and potentially gases. researchgate.net These polymers can exhibit high adsorption capacities due to the electrostatic interactions and coordination between the nitrogen sites and the adsorbate. researchgate.net The porosity and surface area of these materials can be controlled by the synthetic conditions.

| Material Type | Key Features for Adsorption | Potential Applications |

| Nitrogen-Doped Porous Carbons | High surface area, tunable porosity, nitrogen-containing basic sites. | CO₂ capture, CH₄ storage. researchgate.net |

| Porous Benzimidazole-Linked Polymers | Nitrogen-rich framework, potential for metal ion and gas adsorption. | Environmental remediation, gas separation. researchgate.net |

Functional Coordination Materials with Tunable Properties

The self-assembly of N,N'-Di-pyridin-2-yl-malonamide-type ligands with various metal ions can lead to the formation of functional coordination materials, such as metal-organic frameworks (MOFs) and coordination polymers. rsc.org The properties of these materials, including their structure, dimensionality, and photophysical behavior, can be tuned by carefully selecting the metal ion and the organic linker. rsc.org

For example, coordination polymers constructed from bis-pyrazole/pyridine ligands and d¹⁰ metal ions like Zn²⁺ have been synthesized, exhibiting interesting photoluminescent properties. rsc.org The dimensionality of these materials can range from 1D chains to 2D sheets and 3D frameworks, depending on the coordination preferences of the metal ion and the geometry of the ligand. researchgate.net These materials can also exhibit catalytic activity, for instance, in oxidation reactions. rsc.org

The luminescent properties of these coordination materials can be modulated by external stimuli, making them suitable for applications in chemical sensing and as responsive materials. Lanthanide-based coordination polymers, as mentioned earlier, are a prime example of functional materials where the luminescence can be tuned for specific applications. mdpi.com

Design of Ligands for Selective Molecular Recognition (Chemical Basis Only)

The design of ligands for selective molecular recognition is a cornerstone of supramolecular chemistry, and the principles are directly applicable to systems based on N,N'-Di-pyridin-2-yl-malonamide. The ability of a ligand to selectively bind a specific guest molecule, be it an ion or a neutral species, is determined by a combination of factors including the size and shape complementarity between the host and guest, as well as the electronic interactions between them.

The pyridine and amide groups in N,N'-Di-pyridin-2-yl-malonamide provide multiple hydrogen bond donor and acceptor sites, as well as coordination sites for metal ions. rsc.org By modifying the backbone of the malonamide unit or the substituents on the pyridine rings, it is possible to create preorganized cavities that are specifically tailored for the recognition of a particular guest.

For instance, dicationic pyridine-2,6-dicarboxamide receptors, which share the pyridine-amide motif, have been shown to bind anions with high affinity and selectivity in organic solvents. nih.gov The preorganized structure of these receptors, with the amide NH and pyridinium (B92312) CH protons directed into a cleft, creates a binding pocket that is optimal for the inclusion of anions like chloride. nih.gov The binding is driven by a combination of hydrogen bonding and electrostatic interactions.

The principles of molecular recognition also extend to the binding of neutral molecules. For example, receptors can be designed to form multiple hydrogen bonds with urea (B33335) or amide guests. nih.gov Furthermore, the incorporation of specific functional groups can lead to the selective recognition of biomolecules like amino acids and peptides. mdpi.com Squaramide-based receptors, for example, have been developed for the selective binding of dicarboxylates and amino acids. unica.it

Structure-Activity Relationship Studies for Chemical Binding